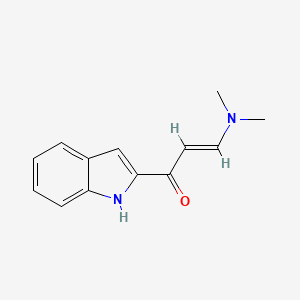
3-(dimethylamino)-1-(1H-indol-2-yl)prop-2-en-1-one
説明
3-(dimethylamino)-1-(1H-indol-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Dimethylamino)-1-(1H-indol-2-yl)prop-2-en-1-one is a compound that features an indole ring system, which is known for its diverse biological activities. This compound serves as an important intermediate in the synthesis of various bioactive molecules, particularly those with potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 214.26 g/mol. The structure includes a dimethylamino group and an indole moiety, which contribute to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Anticancer Activity : Preliminary studies indicate that this compound can induce cytotoxic effects on several cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. Its structure allows for interaction with key enzymes involved in cancer progression.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific kinases, which are crucial for cancer cell proliferation. For example, derivatives of this compound have been tested against GSK-3β (Glycogen Synthase Kinase 3 beta), demonstrating significant inhibitory activity .
Biological Assays and Efficacy
Various studies have evaluated the efficacy of this compound in biological assays:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Kumar et al. (2022) | MCF10A | 15.5 | Apoptosis induction |
| Rathod et al. (2022) | HCT116 | 12.8 | Cell cycle arrest |
| Zou et al. (2018) | Panc1 | 10.0 | Inhibition of GSK-3β |
These studies highlight the compound's potential as a therapeutic agent, particularly in oncology.
Case Studies
Several case studies have explored the applications and effects of this compound:
- Anticancer Properties : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF10A and HCT116, indicating its potential use in cancer therapy .
- Synthesis and Derivatives : Research has focused on optimizing synthetic routes to produce derivatives with enhanced biological activity. For instance, modifications to the indole structure have resulted in compounds with improved potency against specific cancer types .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of this compound with target proteins involved in cancer pathways, supporting its role as a lead compound for drug development .
特性
IUPAC Name |
(E)-3-(dimethylamino)-1-(1H-indol-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-15(2)8-7-13(16)12-9-10-5-3-4-6-11(10)14-12/h3-9,14H,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLSNTRZEDRDAX-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















